1-Deoxysphinganine (doxSA), also known as spisulosine, belongs to the class of atypical sphingolipids called 1-deoxysphingolipids. Unlike canonical sphingolipids, which possess a 1,3-dihydroxy-2-amino backbone, 1-deoxysphingolipids lack the 1-hydroxyl group. [, , , ] This structural difference significantly impacts their metabolism and biological activity. [, , ]
DoxSA is a long-chain sphingoid base with the chemical formula C18H41NO. Its structure is characterized by an 18-carbon chain with an amine group at the C-2 position and a hydroxyl group at the C-3 position. [, ] N-acylated derivatives of doxSA, such as the hypothetical N-(Hexadecanoyl)-1-deoxysphinganine, would involve the attachment of a hexadecanoyl (palmitic acid) group to the amine group of doxSA via an amide bond.
DoxSA, like other sphingoid bases, can undergo N-acylation, primarily by ceramide synthases (CerS). [, , , ] This reaction results in the formation of N-acyl-1-deoxysphinganine derivatives, often referred to as 1-deoxydihydroceramides. [, , ] The specific N-acyl chain incorporated can vary depending on the CerS isoform and substrate availability.
One study highlighted that doxSA is a substrate for CerS and can be converted to N-palmitoyl-1-deoxysphinganine (N-palmitoyl-doxSA), a potent inhibitor of ceramide synthase. [] This finding suggests that N-acylated doxSA derivatives may contribute to cellular dysfunction by interfering with sphingolipid metabolism.
Ceramide Synthase Inhibition: DoxSA and some of its N-acyl derivatives, like N-palmitoyl-doxSA, can inhibit CerS, leading to the accumulation of sphinganine and other upstream sphingolipid precursors. [, , ] This disruption in sphingolipid homeostasis can have detrimental consequences for cell function and survival. [, , ]
Mitochondrial Dysfunction: Research suggests that N-acylated doxSA metabolites may accumulate in mitochondria, leading to mitochondrial fragmentation and dysfunction. [] This mitochondrial impairment could contribute to the neurotoxicity observed in diseases associated with elevated doxSA levels. []
Autophagy and Inflammation: DoxSA has been shown to induce autophagosome and lysosome accumulation, suggesting an impact on the cellular process of autophagy. [] Additionally, doxSA can trigger the activation of the NLRP3 inflammasome in macrophages, potentially linking doxSA pathophysiology to inflammation and the innate immune system. []
Biomarker Development: Elevated plasma levels of doxSA and its metabolites are emerging as potential biomarkers for diseases like type 2 diabetes. [, ] Further research is needed to evaluate the diagnostic and prognostic value of these atypical sphingolipids.
Sphingolipid Metabolism Research: Studying doxSA and its N-acyl derivatives can provide valuable insights into the complexities of sphingolipid metabolism and its role in health and disease. [, , , ]
Drug Discovery and Development: Understanding the mechanisms of action of doxSA and its derivatives could aid in developing novel therapeutic strategies for diseases associated with dysregulated sphingolipid metabolism. [, , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6